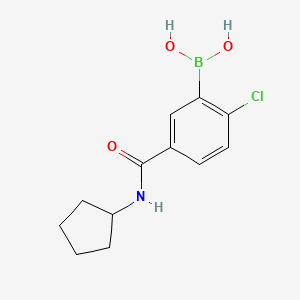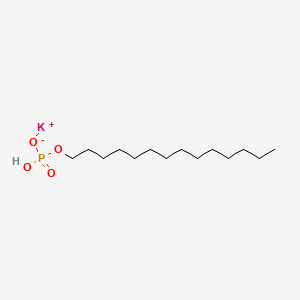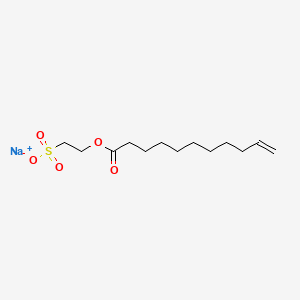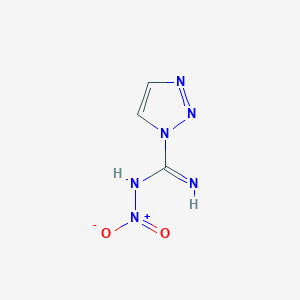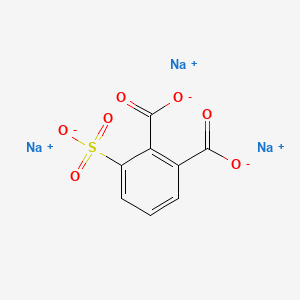
Trisodium sulphonatophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium sulphonatophthalate (C8H3Na3O7S) is a white crystalline solid known for its excellent chelating properties and high water solubility. It is widely used in the manufacturing of detergents and cleaning agents, playing a crucial role in the removal of heavy metal ions from wastewater and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trisodium sulphonatophthalate is typically synthesized through the sulfonation of phthalic anhydride followed by neutralization with sodium hydroxide
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where phthalic anhydride is treated with sulfuric acid or oleum. The resulting sulfonated product is then neutralized with sodium hydroxide to yield the final this compound compound.
Chemical Reactions Analysis
Types of Reactions: Trisodium sulphonatophthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to phthalic acid derivatives.
Substitution: It can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, phthalic acid derivatives, and substituted phthalates.
Scientific Research Applications
Trisodium sulphonatophthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to remove heavy metals from solutions.
Biology: Employed in biochemical assays to stabilize proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its high solubility and stability.
Industry: Utilized in the production of detergents, cleaning agents, and water treatment chemicals to remove heavy metal ions from wastewater.
Mechanism of Action
The mechanism by which trisodium sulphonatophthalate exerts its effects involves its ability to chelate metal ions. The sulfonic acid groups in the compound bind to metal ions, forming stable complexes that can be easily removed from solutions. This chelation process is crucial in applications such as water treatment and biochemical assays where the removal of metal ions is necessary.
Comparison with Similar Compounds
Trisodium sulphonatosuccinate: Another chelating agent with similar properties but different molecular structure (C4H3Na3O7S).
Sodium triphenylphosphine trisulfonate: Known for its water solubility and used in industrial catalysis.
Uniqueness: Trisodium sulphonatophthalate is unique due to its high water solubility and excellent chelating properties, making it particularly effective in removing heavy metal ions from solutions. Its stability and versatility in various chemical reactions also set it apart from other similar compounds.
Properties
CAS No. |
52642-40-7 |
|---|---|
Molecular Formula |
C8H3Na3O7S |
Molecular Weight |
312.14 g/mol |
IUPAC Name |
trisodium;3-sulfonatophthalate |
InChI |
InChI=1S/C8H6O7S.3Na/c9-7(10)4-2-1-3-5(16(13,14)15)6(4)8(11)12;;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);;;/q;3*+1/p-3 |
InChI Key |
ADQZBWJHUFQOBT-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






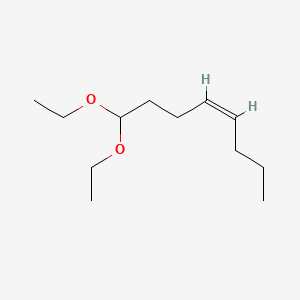

![2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)-](/img/structure/B12647829.png)
![5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12647834.png)


